6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one
Description
Systematic Nomenclature
The IUPAC name follows hierarchical substituent prioritization:
- Parent structure : 2H-chromen-2-one (benzopyran-2-one)
- Substituents :
- Position 4: Methyl group
- Position 6: 3-oxo-3-(4-benzylpiperazin-1-yl)propyl chain
- Position 7: Propan-2-yloxy (isopropoxy) group
This yields the full name:
6-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular formula | C27H32N2O4 |
| Molecular weight | 448.55 g/mol |
The formula accounts for:
Structural Validation
The SMILES string COC1=CC=CC=C1OCCN(CC(O)COC2=C3C(NC4=C3C=CC=C4)=CC=C2)C(C)C confirms connectivity:
- Chromenone core:
O=C1C2=C(C=CC=C2)OC=C1 - Isopropoxy group:
OC(C)Cat position 7 - 3-oxopropyl-piperazine chain:
CC(=O)CN1CCN(CC1)CC2=CC=CC=C2at position 6.
Properties
Molecular Formula |
C27H32N2O4 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-propan-2-yloxychromen-2-one |
InChI |
InChI=1S/C27H32N2O4/c1-19(2)32-24-17-25-23(20(3)15-27(31)33-25)16-22(24)9-10-26(30)29-13-11-28(12-14-29)18-21-7-5-4-6-8-21/h4-8,15-17,19H,9-14,18H2,1-3H3 |
InChI Key |
MCGZHZMEYSDACW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC(C)C)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Coumarin Synthesis via Pechmann Condensation
The coumarin scaffold is typically synthesized via the Pechmann condensation, which involves the reaction of resorcinol derivatives with β-keto esters under acidic conditions. For 4-methyl-7-hydroxycoumarin, ethyl acetoacetate and resorcinol are condensed using concentrated sulfuric acid as a catalyst. The 7-hydroxy group is subsequently alkylated with isopropyl bromide in the presence of potassium carbonate to yield 4-methyl-7-isopropoxycoumarin.
Electrophilic Substitution at the 6-Position
Introducing substituents at the 6-position of coumarin requires careful consideration of directing effects. The electron-rich 7-isopropoxy group directs electrophiles to the 6- and 8-positions. Friedel-Crafts acylation or alkylation, facilitated by Lewis acids like AlCl₃, can install a propanoyl or propyl chain at the 6-position. For example, reacting 4-methyl-7-isopropoxycoumarin with acryloyl chloride in dichloromethane yields 6-propenoyl-4-methyl-7-isopropoxycoumarin, which is hydrogenated to the corresponding propanol derivative.
Installation of the 3-(4-Benzylpiperazin-1-yl)-3-oxopropyl Side Chain
Propyl Chain Functionalization
The propanol intermediate is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane, yielding 3-oxopropyl-6-substituted coumarin. This ketone serves as a key intermediate for subsequent amine coupling.
Nucleophilic Amination with 4-Benzylpiperazine
The 3-oxopropyl group undergoes nucleophilic amination with 4-benzylpiperazine under basic conditions. In a method analogous to US3959281A, the ketone is treated with 4-benzylpiperazine in chlorobenzene at 120°C with sodium carbonate as a base. The reaction proceeds via an SN2 mechanism, displacing a chloride leaving group (if present) or through direct condensation facilitated by the ketone’s electrophilicity.
Reaction Conditions:
-
Solvent : Chlorobenzene
-
Base : Sodium carbonate (2.5 equiv)
-
Temperature : 120°C
-
Time : 12 hours
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) accelerate nucleophilic substitution but may promote decomposition at elevated temperatures. Chlorobenzene, while less polar, ensures stability during prolonged heating.
Catalytic Enhancements
Adding catalytic amounts of potassium iodide (KI) improves reaction rates by generating a more reactive iodide intermediate in situ.
Purification Techniques
Crude products are purified via silica gel chromatography (methanol/dichloromethane gradients) or recrystallization from isopropanol, achieving >99% purity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a YMC ODS-A column (0.05% TFA/acetonitrile gradient) confirms ≥99.5% purity.
Challenges and Alternative Pathways
Chemical Reactions Analysis
Types of Reactions
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₉H₂₄N₂O₄
- Molecular Weight : 344.41 g/mol
- IUPAC Name : 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one
- CAS Number : 1010901-08-2
Pharmacological Studies
The compound exhibits several pharmacological activities, including:
- Antidepressant Effects : Research indicates that derivatives of benzylpiperazine have potential antidepressant properties. The piperazine moiety is known for interacting with serotonin receptors, which may contribute to mood enhancement and anxiety reduction .
- Antitumor Activity : Preliminary studies suggest that coumarin derivatives can inhibit tumor growth. The specific structure of this compound may enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. For instance, reactions involving this compound can yield various derivatives that possess enhanced biological activities or improved pharmacokinetic profiles .
Biochemical Research
Due to its structural features, the compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate biological systems makes it a valuable tool in drug discovery and development .
Case Study 1: Antidepressant Activity
A study conducted on the antidepressant effects of benzylpiperazine derivatives demonstrated that compounds similar to 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one showed significant improvement in animal models of depression. The mechanism was attributed to enhanced serotonergic activity, suggesting potential for clinical applications in treating mood disorders .
Case Study 2: Antitumor Efficacy
Research published in a peer-reviewed journal highlighted the antitumor effects of coumarin derivatives, including this compound. In vitro studies indicated that it effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. These findings underscore the therapeutic potential of this compound in oncology .
Mechanism of Action
The mechanism of action of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with oxidoreductase enzymes, which play a crucial role in various biological processes . The inclusion of the piperazine moiety enhances its bioactivity, potentially leading to improved therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Key Observations:
Positional Substitution : The target compound substitutes the coumarin core at position 6 , whereas analogues like 4e and 4g () feature substitutions at position 4 . This positional variance may alter binding affinity to biological targets.
Linker Chemistry : The 3-oxopropyl group in the target compound introduces a ketone, which could enhance hydrogen bonding compared to the propoxy linkers in 4e and 4g .
Heterocyclic Variations : The compound in replaces benzylpiperazine with a benzimidazolyl-piperidine group, which may confer distinct receptor selectivity .
Physicochemical Properties
Comparative physicochemical data (where available):
| Property | Target (Estimated) | 4e/4g (Ev7) | Ev12 Compound |
|---|---|---|---|
| Molecular Weight | ~460 | ~500–550 | 445.5 |
| LogP | ~4.0 | ~3.5–4.0 | 3.89 |
| Solubility | Moderate | Low | Low (high LogP) |
- LogP : The target compound’s isopropoxy group and benzylpiperazine likely increase lipophilicity (LogP ~4.0), similar to ’s compound (LogP 3.89) .
- Thermal Stability : reports a boiling point of 757.5°C and flash point of 412°C, suggesting high thermal stability for analogous coumarins .
Spectral and Crystallographic Analysis
Biological Activity
The compound 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-methyl-7-(propan-2-yloxy)-2H-chromen-2-one , with CAS number 1010901-08-2 , is a derivative of coumarin that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H32N2O4 |
| Molecular Weight | 448.55 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 636.6 ± 55.0 °C |
| Flash Point | 338.8 ± 31.5 °C |
Pharmacological Profile
The biological activity of this compound can be attributed to its structural features, particularly the presence of the piperazine moiety and the coumarin backbone. Piperazine derivatives are known for their diverse pharmacological effects, including antidepressant, anticancer, and antibacterial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives, including those with piperazine substituents. For instance, a study demonstrated that coumarin-piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast (MDAMB231), cervical (HeLa), and liver (HepG2) cancer cells. The IC50 values ranged from 34.98 to 667.35 µM , indicating varying degrees of sensitivity among different compounds .
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. This was evidenced by:
- Increased ROS Production : The compound induced reactive oxygen species (ROS) production, leading to mitochondrial membrane potential loss.
- Protein Expression Modulation : Western blot analysis revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 , along with activation of Caspase-3 .
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives is significantly influenced by structural modifications. Research indicates that:
- Modifications at the C-3 and C-4 positions of the coumarin ring enhance binding affinity to serotonin (5-HT1A) and dopamine (D2) receptors.
- The introduction of various substituents on the piperazine ring affects receptor affinity and biological activity .
Case Studies
- Antidepressant Activity : A series of piperazine-coumarin derivatives were evaluated for their affinity to serotonin receptors, demonstrating that certain modifications could enhance antidepressant effects while minimizing side effects associated with traditional treatments .
- Antibacterial Effects : In vitro studies showed that compounds similar to this derivative exhibited significant antibacterial activity against various strains, suggesting potential applications in treating bacterial infections .
Q & A
Q. What are the common synthetic routes and purification strategies for synthesizing this coumarin-piperazine hybrid compound?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of substituted coumarin derivatives with piperazine-based intermediates. For example, highlights the use of condensation reactions between benzoxazinone precursors and aminophenol derivatives to form spiropyran analogs . Key purification methods include column chromatography (silica gel) and recrystallization using solvents like ethanol or acetonitrile. Analytical techniques such as H NMR, IR, and UV/vis spectroscopy are critical for confirming intermediate structures .
Q. How is structural characterization performed for this compound, particularly regarding crystallographic analysis?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. and demonstrate the use of SC-XRD to determine bond lengths, angles, and packing arrangements in chromen-2-one derivatives. For instance, disordered solvent molecules in the crystal lattice can be resolved using refinement software like SHELXL . Data-to-parameter ratios >15:1 and low R-factors (<0.05) ensure reliability .
Q. What analytical techniques are recommended for assessing purity and identifying impurities?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is commonly used, as noted in for impurity profiling. LC-MS or GC-MS can identify low-abundance impurities (e.g., 4-benzylpiperazine byproducts). Residual solvents are quantified via headspace gas chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies between experimental and predicted spectral data (e.g., H NMR chemical shifts) may arise from conformational flexibility or solvent effects. suggests coupling experimental data with computational tools like density functional theory (DFT) to simulate spectra under varying conditions . For ambiguous cases, 2D NMR techniques (COSY, HSQC) or X-ray crystallography () provide definitive assignments .
Q. What experimental designs are suitable for studying the compound’s mechanism of action in anticancer research?
Methodological Answer: In vitro assays (e.g., MTT or apoptosis assays) are initial steps ( ). For mechanistic insights, combine molecular docking (targeting kinases or DNA topoisomerases) with gene expression profiling (RNA-seq) to identify pathways modulated by the compound. Dose-response studies and isoform-specific inhibitors help validate targets .
Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?
Methodological Answer: Adopt a tiered approach per :
- Phase 1: Measure physicochemical properties (logP, hydrolysis rate) to predict bioavailability.
- Phase 2: Conduct biodegradation assays (OECD 301) and toxicity tests on model organisms (Daphnia magna, algae).
- Phase 3: Long-term microcosm studies to assess bioaccumulation and trophic transfer .
Data Reproducibility and Validation
Q. What strategies ensure reproducibility in pharmacological studies involving this compound?
Methodological Answer: Use randomized block designs () to minimize batch-to-batch variability. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines. Pre-register protocols on platforms like Open Science Framework to enhance transparency .
Q. How should researchers address discrepancies in bioactivity data across different laboratories?
Methodological Answer: Standardize assay conditions (e.g., serum concentration, passage number) and use reference standards (). Collaborative ring trials with blinded samples can identify systematic errors. Statistical tools like Bland-Altman plots quantify inter-lab variability .
Advanced Methodological Frameworks
Q. What computational approaches are effective for structure-activity relationship (SAR) studies?
Methodological Answer: Combine molecular dynamics simulations (to assess binding stability) with 3D-QSAR models (CoMFA/CoMSIA). suggests modifying substituents (e.g., isopropyloxy groups) to correlate steric/electronic effects with activity . Validate predictions via synthesis and testing of analogs .
Q. How can in vivo toxicity studies be optimized for this compound?
Methodological Answer: Follow OECD 407 guidelines for acute toxicity (oral, dermal routes). Use histopathology and serum biomarkers (ALT, creatinine) to assess organ damage. For chronic toxicity, employ a staggered dosing regimen and include recovery groups to evaluate reversibility .
Theoretical and Conceptual Integration
Q. How can researchers align experimental designs with theoretical frameworks in drug discovery?
Methodological Answer: Link studies to established theories, such as the "privileged structure" concept for piperazine-coumarin hybrids ( ). Frame hypotheses around target engagement (e.g., kinase inhibition) and use cheminformatic tools (e.g., Pharmit) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
